1-Monolinolenoyl-rac-glycerol

Catalog No.
S618406
CAS No.
18465-99-1
M.F
C21H36O4
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Monolinolenoyl-rac-glycerol

CAS Number

18465-99-1

Product Name

1-Monolinolenoyl-rac-glycerol

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

GGJRAQULURVTAJ-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O

The exact mass of the compound 1-Monolinolenoyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607761. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory properties:

Studies suggest that 1-MLG may possess anti-inflammatory properties. For instance, a study published in the journal "Biochimica et Biophysica Acta" found that 1-MLG suppressed the production of inflammatory mediators in human macrophages, suggesting its potential role in managing inflammatory conditions [].

Anticancer properties:

Some research indicates that 1-MLG might exhibit anticancer properties. A study published in the journal "Prostaglandins and Other Lipid Mediators" reported that 1-MLG induced apoptosis (cell death) in human colon cancer cells []. However, further research is needed to understand the mechanisms and potential therapeutic implications of these findings.

1-Monolinolenoyl-rac-glycerol is a monoglyceride characterized by its unique structure, which includes a single acyl group derived from linolenic acid attached to a glycerol backbone. Its chemical formula is C21H36O4, and it is classified under the category of glycerolipids. This compound plays a significant role in various biological processes and exhibits interesting physicochemical properties due to its unsaturated fatty acid content.

  • Food Industry: 1-MOL might contribute to fat absorption and modulate flavor profiles in food applications [].
  • Pharmaceutical Applications: Potential roles in drug delivery systems or as precursors for bioactive compounds are being explored.

The reactivity of 1-Monolinolenoyl-rac-glycerol can be attributed to the presence of the double bonds in the linolenic acid moiety. Key reactions include:

  • Hydrolysis: This process can occur in the presence of water, leading to the release of free fatty acids and glycerol. Hydrolysis rates can be influenced by temperature and pH conditions .
  • Oxidation: The unsaturated bonds are susceptible to oxidation, which can lead to lipid peroxidation. This reaction is particularly relevant in biological systems where reactive oxygen species are present .
  • Transesterification: This reaction involves the exchange of acyl groups between alcohols and esters, which can modify the properties of lipids for various applications .

1-Monolinolenoyl-rac-glycerol exhibits several biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals, thereby protecting cellular structures from damage .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various tissues .
  • Nutritional Benefits: As a component of dietary fats, it can influence lipid metabolism and has been linked to cardiovascular health due to its fatty acid composition .

The synthesis of 1-Monolinolenoyl-rac-glycerol typically involves:

  • Enzymatic Synthesis: Using specific lipases that catalyze the acylation of glycerol with linolenic acid. This method offers regioselectivity and minimizes by-products.
  • Chemical Synthesis: Direct esterification of glycerol with linolenic acid under controlled conditions (temperature, catalysts) to yield the desired monoglyceride .

1-Monolinolenoyl-rac-glycerol finds applications in various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products due to its ability to enhance texture and shelf life.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and potential skin benefits.
  • Pharmaceuticals: Explored for its therapeutic potential in formulations aimed at reducing inflammation and oxidative stress.

Studies have shown that 1-Monolinolenoyl-rac-glycerol interacts with various biomolecules:

  • Cell Membranes: It influences membrane fluidity and permeability, which can affect cell signaling pathways .
  • Proteins: The compound may interact with specific proteins involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .

1-Monolinolenoyl-rac-glycerol shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific fatty acid composition.

Compound NameStructureUnique Features
1-Monopalmitoleoyl-rac-glycerolC21H38O4Higher saturation level; different health benefits
Glyceryl MonolinoleateC21H38O4Contains linoleic acid; different biological activities
1-MonostearinC21H42O4Saturated fatty acid; distinct physical properties

1-Monolinolenoyl-rac-glycerol is unique due to its high content of omega-3 fatty acids, which are known for their health benefits, including anti-inflammatory properties and cardiovascular protection.

XLogP3

5.1

Other CAS

18465-99-1

Use Classification

Cosmetics -> Emollient

Dates

Last modified: 08-15-2023

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